molecular formula C15H23NO2S B6503319 N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide CAS No. 1396768-78-7

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide

Cat. No.: B6503319
CAS No.: 1396768-78-7
M. Wt: 281.4 g/mol
InChI Key: LRAYGJMZSFBGCQ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide (hereafter referred to by its full IUPAC name) is a benzamide derivative featuring a hydroxy-methyl group and a methylsulfanyl substituent on the propylamine backbone.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-4-5-12-6-8-13(9-7-12)14(17)16-10-15(2,18)11-19-3/h6-9,18H,4-5,10-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAYGJMZSFBGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC(C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-propylbenzoic acid and 2-hydroxy-2-methyl-3-(methylsulfanyl)propan-1-amine.

    Amide Formation: The carboxylic acid group of 4-propylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-hydroxy-2-methyl-3-(methylsulfanyl)propan-1-amine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: Its structural properties may make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and methylsulfanyl groups could play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide and Sulfanyl Groups

2-(N-Allylsulfamoyl)-N-propylbenzamide
  • Structure : This compound replaces the hydroxy-methyl group in the target molecule with an allylsulfamoyl moiety.
  • Synthesis & Characterization : Synthesized via single-crystal X-ray diffraction and characterized using Hirshfeld surface analysis and DFT calculations (B3LYP/6-311G(d,p)). These studies revealed intermolecular hydrogen bonds and optimized molecular parameters, such as HOMO-LUMO gaps, critical for understanding reactivity .
N-[3-(Methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]-benzamide
  • Structure : Features a 1,2,4-triazole-thione ring instead of the hydroxy-methyl group.
  • Synthesis : Prepared via NaOH/HCl-mediated cyclization (72% yield, melting point 63°C). HPLC and NMR confirmed purity and regiochemistry .
  • The triazole-thione moiety may confer stronger metal-binding properties than the target compound’s hydroxy group .

Compounds with Hydroxyalkyl and Aromatic Substitutents

N-(2-Hydroxy-3-{methyl[(pyridin-4-yl)methyl]amino}propyl)but-2-ynamide
  • Structure : Shares a hydroxypropyl backbone but incorporates a pyridinylmethylamine group and a terminal alkyne.
4-[(2-Methylhydrazin-1-yl)methyl]-N-(propan-2-yl)benzamide
  • Structure : Replaces the methylsulfanyl group with a methylhydrazinylmethyl substituent.

Discussion of Key Findings

  • Biological Potential: While the target compound lacks direct activity data, its methylsulfanyl and hydroxy groups are associated with antioxidant and enzyme-inhibitory roles in related molecules .

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